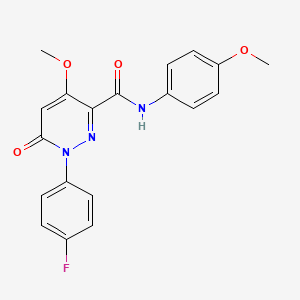![molecular formula C20H25N3O2 B2603284 3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one CAS No. 2249438-70-6](/img/structure/B2603284.png)
3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound that features a unique combination of structural elements, including an indole moiety, a piperidine ring, and an azetidinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The subsequent steps involve the formation of the piperidine ring and the azetidinone core through a series of cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group in the azetidinone core can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield quinoline derivatives, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring and azetidinone core contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2-(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)butanoate: A synthetic cannabinoid with similar structural features.
1-(3-Amino-5-mercapto-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one: Another compound with a similar azetidinone core.
Uniqueness
3,3-Dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an azetidinone core. This unique structure imparts specific biological activities and makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
3,3-dimethyl-4-[1-(2-methyl-1H-indole-3-carbonyl)piperidin-4-yl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-12-16(14-6-4-5-7-15(14)21-12)18(24)23-10-8-13(9-11-23)17-20(2,3)19(25)22-17/h4-7,13,17,21H,8-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCMHROCKHXSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N3CCC(CC3)C4C(C(=O)N4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)
![4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2603210.png)




![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2603223.png)
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
